beta catenin
Description
Beta-catenin (CTNNB1) is a multifunctional protein with dual roles in cell-cell adhesion and Wnt signaling. As a component of adherens junctions, it binds E-cadherin, stabilizing epithelial structures by linking cadherins to the actin cytoskeleton . In Wnt signaling, beta-catenin escapes degradation mediated by the APC/Axin/GSK3β "destruction complex," accumulates in the cytoplasm, and translocates to the nucleus. There, it partners with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate target genes such as cyclin D1, c-MYC, and VEGF-A . Dysregulation of beta-catenin—via mutations in CTNNB1 or upstream regulators (e.g., APC, AXIN)—is implicated in numerous cancers, including colorectal, prostate, and endometrial carcinomas .
Properties
CAS No. |
146409-33-8 |
|---|---|
Molecular Formula |
C16H19FN4O5S |
Origin of Product |
United States |
Chemical Reactions Analysis
Phosphorylation and Degradation
-
The Destruction Complex: In the absence of Wnt signaling, beta-catenin is targeted for degradation by a destruction complex consisting of AXIN, Adenomatous Polyposis Coli (APC) protein, Glycogen Synthase Kinase 3 beta (GSK-3β), and Casein Kinase 1 alpha (CK-1α) . AXIN serves as a scaffold protein, facilitating the interaction of other components within the destruction complex .
-
Sequential Phosphorylation: The destruction complex mediates the phosphorylation of beta-catenin, marking it for ubiquitination and subsequent degradation . CK1α initially phosphorylates beta-catenin at Serine 45, which primes it for further phosphorylation by GSK-3β at Serine 33, Serine 37, and Serine 41 .
-
Ubiquitination and Proteasomal Degradation: The phosphorylated beta-catenin is then recognized by β-Trcp, an E3 ubiquitin ligase subunit, leading to ubiquitination and degradation via the proteasome pathway .
Wnt Signaling and Beta-Catenin Stabilization
-
Wnt Ligand Binding: Activation of the Wnt pathway occurs when a Wnt ligand binds to a Frizzled (Fz) receptor and its co-receptor, Low-Density Lipoprotein Receptor-Related Protein 6 (LRP6) or LRP5 .
-
Inhibition of the Destruction Complex: Wnt signaling inhibits the activity of the destruction complex . Upon Wnt stimulation, LRP6 is phosphorylated, which leads to the recruitment of AXIN1 to LRP6 . This process inhibits GSK-3β, preventing the phosphorylation of beta-catenin .
-
Beta-Catenin Accumulation and Nuclear Translocation: With the destruction complex inhibited, beta-catenin is no longer phosphorylated and degraded . This results in the accumulation of beta-catenin in the cytoplasm and its subsequent translocation into the nucleus .
Nuclear Function and Transcriptional Activation
-
TCF/LEF Interaction: In the nucleus, beta-catenin interacts with T cell factor/lymphoid enhancer factor (TCF/LEF) family of transcription factors . This interaction is essential for activating the transcription of Wnt target genes .
-
Kdm2a/b Regulation: Kdm2a/b, demethylation modification enzymes located in the nucleus, modulate beta-catenin activity by regulating methylation/demethylation . Kdm2a/b competes with TCF/LEF for beta-catenin binding and removes methyl markers from beta-catenin, leading to its degradation .
Beta-Catenin Interactions with Other Proteins
-
E-cadherin: Beta-catenin interacts with E-cadherin at adherens junctions, which are crucial for cell adhesion .
-
RAS Proteins: Beta-catenin interacts directly with RAS proteins, influencing their stability and activity . The interaction masks GSK3β phosphorylation sites on RAS, preventing its degradation .
Small Molecule Interactions
-
MSAB: The small molecule MSAB directly targets beta-catenin, promoting its ubiquitination and proteasomal degradation . MSAB binds to the Armadillo repeat region of beta-catenin, leading to a reduction of active beta-catenin levels in the nucleus .
Impact on T-Cells
Comparison with Similar Compounds
Comparison with Similar Compounds
Beta-catenin belongs to the catenin family, which includes alpha-catenin (α-catenin) and gamma-catenin (γ-catenin, plakoglobin). While these proteins share structural and functional overlaps, their roles in signaling and disease differ significantly.
Structural and Functional Differences
| Feature | Beta-Catenin | Alpha-Catenin | Gamma-Catenin (Plakoglobin) |
|---|---|---|---|
| Binding Partners | E-cadherin, TCF/LEF, APC, androgen receptor | E-cadherin, actin cytoskeleton | Desmosomal cadherins (e.g., desmoglein) |
| Domains | Armadillo repeats (12) | Vinculin-binding domain | Armadillo repeats (12) |
| Signaling Role | Wnt pathway activation | Mechanical adhesion, actin regulation | Desmosome assembly, Wnt signaling* |
| Nuclear Localization | Common (Wnt/HGF signaling) | Rare | Occasional (limited evidence) |
| Key Targets | Cyclin D1, c-MYC, VEGF-A | None | PKP2, JUP (junction plakoglobin) |
*Gamma-catenin can substitute for beta-catenin in Wnt signaling but with weaker transcriptional activity .
Regulatory Mechanisms
- Beta-Catenin : Degradation is tightly regulated by the APC/Axin/GSK3β complex. Mutations in CTNNB1 (exon 3) or APC stabilize beta-catenin, driving oncogenesis . Hepatocyte growth factor (HGF) induces nuclear translocation independently of Wnt via Met receptor tyrosine kinase phosphorylation .
- Alpha-Catenin: Lacks intrinsic signaling activity; instead, it stabilizes adherens junctions and links cadherins to actin. No oncogenic mutations reported.
- Gamma-Catenin : Shares APC/GSK3β-mediated degradation but primarily functions in desmosomes. Its role in cancer is less defined, though it may suppress tumorigenesis in some contexts .
Disease Associations
- Beta-Catenin: Mutations: Found in 5% of prostate cancers, 10–20% of endometrial cancers, and 14% of ovarian endometrioid adenocarcinomas . Pathways: Drives angiogenesis via VEGF-A upregulation in colon cancer and enhances androgen receptor (AR) transcriptional activity in prostate cancer, even with weak ligands like estradiol .
- Alpha-Catenin : Loss of expression correlates with epithelial-mesenchymal transition (EMT) but is rarely mutated.
- Gamma-Catenin : Mutations are rare, but reduced expression is linked to arrhythmogenic cardiomyopathy and skin blistering disorders.
Interaction with Negative Regulators
- Beta-Catenin :
- Gamma-Catenin : Regulated by similar destruction complexes but with distinct binding partners like PKP2 in desmosomes.
Tables Summarizing Key Data
Table 1: Beta-Catenin Mutation Prevalence in Cancers
Table 2: Beta-Catenin Target Genes and Functional Outcomes
| Target Gene | Function | Cancer Link |
|---|---|---|
| Cyclin D1 | Cell cycle progression | Colon, prostate cancer |
| VEGF-A | Angiogenesis | Colon cancer |
| c-MYC | Proliferation, apoptosis evasion | Colorectal, hepatocellular carcinoma |
Q & A
Q. 1.1. What is the role of β-catenin in the Wnt signaling pathway, and how can researchers experimentally validate its activation?
β-catenin acts as a transcriptional co-activator in canonical Wnt signaling. In the absence of Wnt ligands, β-catenin is phosphorylated by the destruction complex (Axin, APC, GSK3β) and degraded via the proteasome. Wnt activation disrupts this complex, stabilizing β-catenin, which translocates to the nucleus to regulate TCF/LEF-dependent transcription . Methodological Answer:
- Use TOPFlash/FOPFlash luciferase reporter assays to measure TCF/LEF activity .
- Validate nuclear β-catenin accumulation via immunofluorescence (IF) or immunohistochemistry (IHC) using antibodies like Anti-beta Catenin (ab2365) (validated for nuclear localization) .
- Confirm Wnt pathway activation with qPCR for target genes (e.g., MYC, AXIN2) .
Q. 1.2. How do mutations in β-catenin or APC drive colorectal cancer, and what experimental models are used to study this?
Mutations in CTNNB1 (β-catenin gene) or APC lead to β-catenin stabilization, promoting uncontrolled proliferation. For example, APC truncations disrupt the destruction complex, while CTNNB1 exon 3 mutations block phosphorylation-dependent degradation . Methodological Answer:
- Use CRISPR/Cas9 to introduce APC or CTNNB1 mutations in colon organoids .
- Analyze β-catenin subcellular localization via IHC (e.g., nuclear vs. membranous staining) .
- Validate oncogenic effects using xenograft models and transcriptomic profiling .
Advanced Research Questions
Q. 2.1. How can researchers resolve contradictory findings on β-catenin’s role in tumor progression vs. suppression?
β-catenin exhibits context-dependent roles: it promotes proliferation in colorectal cancer but suppresses invasion in melanoma. Contradictions arise from tissue-specific signaling crosstalk (e.g., EGFR or TGF-β pathways) . Methodological Answer:
- Perform co-immunoprecipitation (Co-IP) to identify β-catenin interactors in different cancer types (e.g., EGF receptor in epithelial cancers) .
- Use spatial transcriptomics to map β-catenin activity in tumor microenvironments .
- Compare β-catenin phosphorylation status (S33/S37/T41) via phospho-specific antibodies to assess degradation dynamics .
Q. 2.2. What experimental strategies can address variability in β-catenin subcellular localization observed in IHC studies?
Discrepancies in membranous, cytoplasmic, or nuclear β-catenin staining (e.g., in basal cell carcinoma vs. pancreatic tumors) may reflect mutation status or pathway crosstalk . Methodological Answer:
Q. 2.3. How does the β-catenin/Axin/APC destruction complex regulate protein stability, and what structural insights inform drug design?
The Axin-binding domain of β-catenin (ARM repeats 3–4) interacts with APC’s 20-amino acid repeats, facilitating phosphorylation and degradation. Crystal structures reveal competitive binding between Axin and phosphorylated APC . Methodological Answer:
- Use in vitro kinase assays with recombinant proteins to study phosphorylation dynamics .
- Employ molecular docking simulations to design small molecules targeting the Axin-β-catenin interface .
- Test candidate inhibitors in APC-mutant organoids to assess β-catenin degradation efficacy .
Data Analysis and Reproducibility
Q. 3.1. How should researchers standardize β-catenin quantification across heterogeneous tumor samples?
Methodological Answer:
- Normalize β-catenin levels to housekeeping proteins (e.g., GAPDH) in Western blots .
- Use ROC curves to establish diagnostic thresholds for nuclear β-catenin in aggressive vs. non-aggressive tumors (AUC >0.8 recommended) .
- Share raw data and analysis pipelines via repositories like Zenodo to enhance reproducibility .
Q. 3.2. What statistical methods are robust for analyzing β-catenin’s dual roles in EMT and cell adhesion?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
